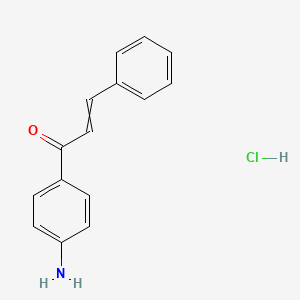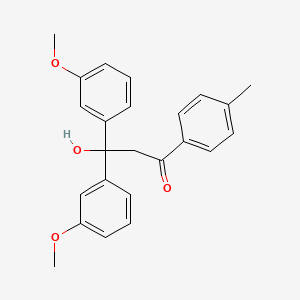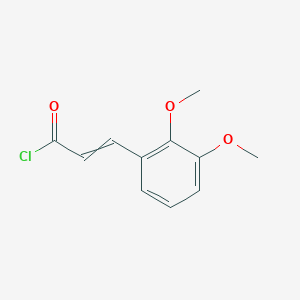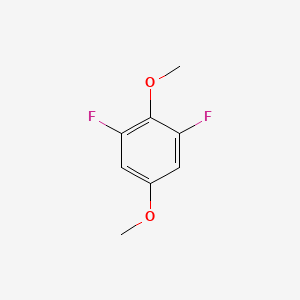![molecular formula C8H13NO2 B12571704 Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] CAS No. 355137-55-2](/img/structure/B12571704.png)
Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a bicyclic heptane ring fused with a dioxolane ring, incorporating a nitrogen atom within the bicyclic framework. The presence of the spiro linkage imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentene derivative with a suitable amine and a dioxolane precursor in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] are explored for their therapeutic potential. They may exhibit activity against certain diseases due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[2.2.1]heptane: A simpler analog without the dioxolane ring.
2-Azabicyclo[2.2.1]heptane: Another analog with a different nitrogen placement.
Bicyclo[2.2.1]heptane: A non-nitrogenous analog.
Uniqueness
Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is unique due to its spirocyclic structure, which imparts significant rigidity and stability. The presence of both nitrogen and oxygen atoms within the rings allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
355137-55-2 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,2'-7-azabicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C8H13NO2/c1-2-7-8(5-6(1)9-7)10-3-4-11-8/h6-7,9H,1-5H2 |
Clé InChI |
VRGNZJXPLHNUMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3(CC1N2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-](/img/structure/B12571632.png)



![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
![3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride](/img/structure/B12571655.png)




![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)
![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)

